![molecular formula C15H11ClO2 B14337214 Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl- CAS No. 110220-76-3](/img/structure/B14337214.png)
Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-, also known as (4-chlorophenyl)(3-phenyl-2-oxiranyl)methanone, is an organic compound with the molecular formula C15H11ClO2. This compound is characterized by the presence of a methanone group attached to a 3-(3-chlorophenyl)oxiranyl and a phenyl group. It is a rare and unique chemical often used in early discovery research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl- typically involves the reaction of 3-(3-chlorophenyl)oxirane with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general approach involves similar synthetic routes as described above, with optimization for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and as a component in specialized chemical processes.
Mécanisme D'action
The mechanism of action of Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl- involves its interaction with specific molecular targets. The oxiranyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by modifying proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, (3-chlorophenyl)phenyl-: Similar structure but lacks the oxiranyl group.
Methanone, [3-(4-chlorophenyl)-2-oxiranyl]phenyl-: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl- is unique due to the presence of both the oxiranyl and chlorophenyl groups, which confer distinct reactivity and potential biological activities. This combination makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
110220-76-3 |
|---|---|
Formule moléculaire |
C15H11ClO2 |
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
[3-(3-chlorophenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C15H11ClO2/c16-12-8-4-7-11(9-12)14-15(18-14)13(17)10-5-2-1-3-6-10/h1-9,14-15H |
Clé InChI |
ZSNWSVYRGZLHEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine](/img/structure/B14337132.png)
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
![2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide](/img/structure/B14337150.png)
![5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14337154.png)
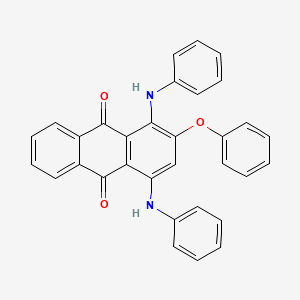
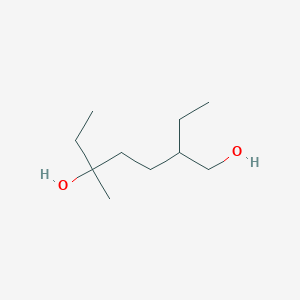
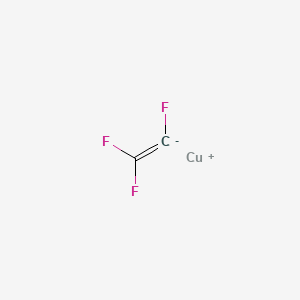
![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)
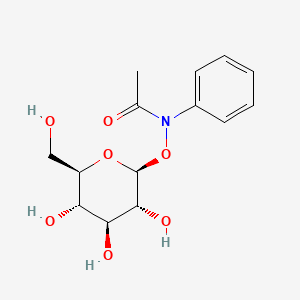
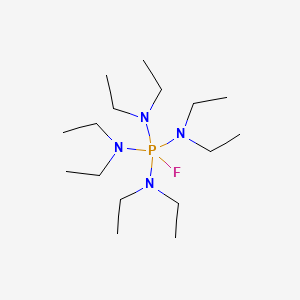

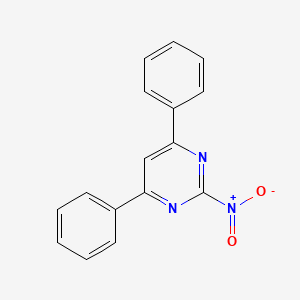
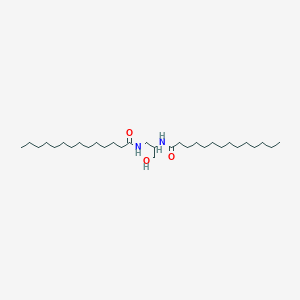
![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)
